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For researchers, scientists, and drug development professionals, ensuring the reliability and

accuracy of analytical methods for veterinary drug residues is paramount. This guide provides

a comprehensive comparison of key international guidelines, focusing on the harmonized

standards of the Veterinary International Conference on Harmonization (VICH), which are

adopted by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency

(EMA), and the principles outlined by the Codex Alimentarius Commission.

Quantitative Acceptance Criteria: A Comparative
Overview
The following tables summarize the quantitative acceptance criteria for key analytical method

validation parameters as stipulated by major regulatory bodies. The VICH GL49 guideline,

"Validation of Analytical Methods Used in Residue Depletion Studies," serves as a primary

reference for the FDA and EMA, promoting a harmonized approach.[1][2][3][4][5] The Codex

Alimentarius Commission, through guidelines such as CAC/GL 71-2009, provides a framework

for national regulatory programs and emphasizes the fitness-for-purpose of analytical methods

without prescribing rigid numerical criteria for all parameters.
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Regulatory Body Analyte Concentration
Acceptance Criteria (Mean
Recovery)

VICH / FDA / EMA < 1 µg/kg 50% to 120%

≥ 1 µg/kg to < 10 µg/kg 60% to 110%

≥ 10 µg/kg to < 100 µg/kg 70% to 110%

≥ 100 µg/kg 80% to 110%

Codex Alimentarius

Not explicitly defined in

CAC/GL 71-2009. Emphasizes

that the method must be "fit for

purpose" and provides

guidance for the establishment

of a regulatory program for the

control of veterinary drug

residues in food.

Table 2: Precision (Repeatability - RSDr) and Intermediate Precision (RSDip)
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Regulatory Body
Analyte
Concentration

Repeatability
(RSDr)

Intermediate
Precision (RSDip)

VICH / FDA / EMA < 1 µg/kg ≤ 35%

Not explicitly defined

in VICH GL49, but

should be assessed.

≥ 1 µg/kg to < 10

µg/kg
≤ 30%

Not explicitly defined

in VICH GL49, but

should be assessed.

≥ 10 µg/kg to < 100

µg/kg
≤ 20%

Not explicitly defined

in VICH GL49, but

should be assessed.

≥ 100 µg/kg ≤ 15%

Not explicitly defined

in VICH GL49, but

should be assessed.

Codex Alimentarius

Not explicitly defined

in CAC/GL 71-2009.

The guideline states

that precision should

be determined at

various concentrations

and should be

adequate for the

intended purpose.

Table 3: Linearity
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Regulatory Body Parameter Acceptance Criteria

VICH / FDA / EMA Calibration Curve

A minimum of 5 concentration

levels should be used. The

regression coefficient (r) or

coefficient of determination (r²)

should be appropriate for the

intended use. For calibration

standards in solvent or matrix

extract, repeatability should be

≤ 15% (≤ 20% at or below the

Limit of Quantitation).

Codex Alimentarius

Not explicitly defined in

CAC/GL 71-2009. The

analytical method should have

a linear response over a

defined range.

Table 4: Limit of Quantitation (LOQ) and Specificity
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Regulatory Body Parameter Acceptance Criteria

VICH / FDA / EMA Limit of Quantitation (LOQ)

The lowest concentration of an

analyte that can be

quantitatively determined with

acceptable accuracy and

precision. The repeatability at

the LOQ should meet the

precision criteria.

Specificity

The response of a control

sample (blank matrix) should

be no more than 20% of the

response at the LOQ.

Codex Alimentarius Limit of Quantitation (LOQ)

The method's LOQ should be

suitable for detecting residues

at or below the Maximum

Residue Limit (MRL).

Specificity

The method should be able to

differentiate the analyte from

endogenous substances and

other potential interferences.

Experimental Protocols
Detailed methodologies are crucial for the transparent and reproducible validation of analytical

methods. The following outlines the typical experimental protocols recommended by the VICH

GL49 guideline, which are considered best practice by the FDA and EMA.

Accuracy (Recovery) Accuracy is typically determined by analyzing a minimum of three

replicates of fortified blank matrix samples at a minimum of three different concentrations (low,

medium, and high) spanning the expected range of the analyte. The percentage of recovery is

calculated by comparing the measured concentration to the fortified concentration.

Precision (Repeatability and Intermediate Precision) Repeatability (intra-assay precision) is

assessed by analyzing multiple replicates of the same sample under the same operating
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conditions over a short period. Intermediate precision (inter-assay precision) is evaluated by

analyzing the same sample on different days, with different analysts, or using different

equipment within the same laboratory. The precision is typically expressed as the relative

standard deviation (RSD).

Linearity To determine linearity, a series of at least five standards of known concentrations

spanning the expected analytical range are analyzed. The response of the analytical instrument

is then plotted against the concentration of the analyte, and a linear regression analysis is

performed. The correlation coefficient or coefficient of determination is used to assess the

linearity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD is the lowest concentration

of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can

be quantitatively measured with acceptable accuracy and precision. One common approach to

determine the LOD and LOQ is based on the standard deviation of the response of blank

samples. The LOD is often calculated as 3 times the standard deviation of the blank response,

and the LOQ as 10 times the standard deviation of the blank response. The LOQ must then be

confirmed by demonstrating acceptable accuracy and precision at this concentration.

Specificity Specificity is the ability of the method to measure the analyte of interest in the

presence of other components that may be expected to be present in the sample matrix. This is

evaluated by analyzing blank matrix samples from various sources to check for interferences at

the retention time of the analyte. The response of any interfering peak in the blank matrix

should not be more than 20% of the response at the LOQ.

Robustness Robustness is the capacity of an analytical method to remain unaffected by small,

deliberate variations in method parameters. This is assessed by introducing small changes to

parameters such as pH, temperature, and mobile phase composition and observing the effect

on the analytical results. This provides an indication of the method's reliability during routine

use.

Visualizing the Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method

for veterinary drug residue analysis, from initial planning to the final validation report.
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Caption: A typical workflow for the validation of an analytical method for veterinary drug

residues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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